Gallium sulfide (GaS)

Catalog No.
S1896201
CAS No.
12024-10-1
M.F
Ga2S3
M. Wt
235.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium sulfide (GaS)

CAS Number

12024-10-1

Product Name

Gallium sulfide (GaS)

IUPAC Name

digallium;trisulfide

Molecular Formula

Ga2S3

Molecular Weight

235.6 g/mol

InChI

InChI=1S/2Ga.3S/q2*+3;3*-2

InChI Key

BVSHTEBQPBBCFT-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]

Optoelectronic Applications

  • Solar Cells: Bulk GaS and its thin films hold potential for use in solar cells due to their suitable bandgap for light absorption and efficient charge transport []. Research is ongoing to improve conversion efficiency and explore possibilities for tandem solar cells with other materials [].
  • Photodetectors: GaS, particularly in its two-dimensional (2D) form (monolayers and few-layers), exhibits high photodetection capabilities. This makes it a promising candidate for ultraviolet (UV) selective photodetectors with applications in medical diagnostics, environmental monitoring, and secure communication [].

Catalysis

  • Hydrogen Evolution Reaction: GaS nanoparticles and nanosheets demonstrate promising catalytic activity for the hydrogen evolution reaction, a key process for clean hydrogen production through water splitting. Researchers are exploring ways to optimize GaS structure and composition for enhanced catalytic performance [].

Sensing Applications

  • Gas Sensors: The electrical properties of GaS can be influenced by the presence of various gases. This characteristic makes it a potential candidate for developing gas sensors with high sensitivity for specific gas molecules [].

Gallium sulfide, with the chemical formula GaS, is a binary compound composed of gallium and sulfur. It typically exists in a hexagonal crystal structure, characterized by its layered arrangement where each layer consists of alternating gallium and sulfur atoms. This compound has garnered attention due to its unique electronic properties and potential applications in various fields, including optoelectronics and photonics. Gallium sulfide is known for its semiconducting behavior, with an indirect bandgap of approximately 2.59 electron volts, which can increase to over 3.0 electron volts in thinner films due to quantum confinement effects .

The mechanism of action of GaS is primarily related to its semiconducting properties. GaS exhibits photoconductivity, meaning its electrical conductivity increases upon exposure to light []. This property makes it suitable for photodetectors, where light absorption generates an electrical current.

The bandgap of GaS, which is the energy difference between its valence and conduction bands, plays a crucial role in determining its light absorption and emission properties. Research suggests that GaS possesses a tunable bandgap, allowing for potential applications in various optoelectronic devices [].

. A notable reaction involves the direct combination of gallium and sulfur at elevated temperatures:

16Ga(s)+3S8(s)8Ga2S3(s)16\text{Ga}(s)+3\text{S}_8(s)\rightarrow 8\text{Ga}_2\text{S}_3(s)

In addition to this synthesis route, gallium sulfide can also react with acids and bases, leading to different products depending on the conditions. For instance, gallium sulfide decomposes in moist air, producing hydrogen sulfide gas

Research into the biological activity of gallium sulfide is limited but indicates potential antimicrobial properties. Some studies suggest that gallium compounds can exhibit inhibitory effects against certain bacterial strains, although specific investigations into gallium sulfide itself are sparse. Its potential use in biomedical applications is an area of ongoing research, particularly concerning its interaction with biological systems and materials .

Gallium sulfide can be synthesized using various methods:

  • Chemical Vapor Transport: This method involves transporting gallium and sulfur vapors to a cooler region where they condense into solid gallium sulfide crystals .
  • Chemical Vapor Deposition: A simple ambient pressure technique allows for the growth of two-dimensional monolayers of gallium sulfide .
  • Liquid Exfoliation: This method produces nanosheets of gallium sulfide by exfoliating layered GaS powder in a liquid medium .
  • Direct Reaction: Heating gallium and sulfur together at high temperatures is a straightforward synthesis route.

Each method can yield different structural forms and purities of gallium sulfide.

Gallium sulfide has a range of applications due to its semiconducting properties:

  • Optoelectronics: Used in light-emitting diodes (LEDs) and laser diodes.
  • Photovoltaics: Investigated for use in solar cells due to its favorable bandgap characteristics.
  • Nanoelectronics: Explored for applications in transistors and other electronic devices.
  • Sensors: Potential use in gas sensors due to its sensitivity to environmental changes.

The versatility of gallium sulfide makes it a significant material in emerging technologies .

Studies on the interactions of gallium sulfide with other materials have revealed interesting properties. For example, when combined with rare earth sulfides, it can form glasses with unique optical properties. Additionally, the interaction between gallium sulfide and metal sulfides has been researched for their potential use in novel semiconductor materials .

Gallium sulfide shares similarities with other chalcogenides but possesses unique characteristics that set it apart.

CompoundChemical FormulaBandgap (eV)Structure TypeNotable Properties
Gallium(III) sulfideGa₂S₃2.0 - 2.6HexagonalSemiconductor; multiple polymorphs
Indium(III) sulfideIn₂S₃~2.0HexagonalUsed in solar cells
Zinc sulfideZnS3.6Cubic/HexagonalWide bandgap; used in phosphors
Cadmium sulfideCdS2.42Hexagonal/CubicPhotovoltaic applications

Gallium sulfide's indirect bandgap and layered structure make it particularly suitable for applications requiring tunable electronic properties, distinguishing it from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

12024-22-5
12024-10-1

General Manufacturing Information

Gallium sulfide (GaS): INACTIVE

Dates

Modify: 2024-04-14

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